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molecular formula C12H13NO5S B028320 Saccharin N-(2-acetic acid isopropyl ester) CAS No. 76508-37-7

Saccharin N-(2-acetic acid isopropyl ester)

Cat. No. B028320
M. Wt: 283.3 g/mol
InChI Key: FULJHFVTOIYTGS-UHFFFAOYSA-N
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Patent
US04797483

Procedure details

23.3 kg (170.6 mol) of isopropyl chloroacetate are added to a solution at 50° C. of 40 kg (165.8 mol) of saccharin sodium dihydrate in 40 l of dimethylformamide. The mixture is heated to 120° C. and maintained for 3 hours at this temperature. The mixture is cooled and diluted with 240 l of water. Finally, the precipitate is centrifuged, washed with cold water and dried, 40.6 kg (86%) of a crystalline white solid, m.p. 112°-7° C. (118°-9° C. from isopropanol), being obtained.
Quantity
23.3 kg
Type
reactant
Reaction Step One
Name
saccharin sodium dihydrate
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step One
Name
Quantity
240 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].O.O.[Na].[S:12]1([C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:16](=[O:17])[NH:15]1)(=[O:14])=[O:13]>CN(C)C=O.O>[O:17]=[C:16]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[S:12](=[O:14])(=[O:13])[N:15]1[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4] |f:1.2.3.4,^1:10|

Inputs

Step One
Name
Quantity
23.3 kg
Type
reactant
Smiles
ClCC(=O)OC(C)C
Name
saccharin sodium dihydrate
Quantity
40 kg
Type
reactant
Smiles
O.O.[Na].S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
40 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
240 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours at this temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1N(S(C2=C1C=CC=C2)(=O)=O)CC(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 kg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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